molecular formula C16H20Cl2N2 B4141741 (2-chlorobenzyl)[4-(dimethylamino)benzyl]amine hydrochloride

(2-chlorobenzyl)[4-(dimethylamino)benzyl]amine hydrochloride

Cat. No. B4141741
M. Wt: 311.2 g/mol
InChI Key: YJFLVZBKCCSNFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-chlorobenzyl)[4-(dimethylamino)benzyl]amine hydrochloride is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 316.23 g/mol.

Mechanism of Action

The mechanism of action of (2-chlorobenzyl)[4-(dimethylamino)benzyl]amine hydrochloride involves its ability to bind to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This results in an increase in acetylcholine levels in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-chlorobenzyl)[4-(dimethylamino)benzyl]amine hydrochloride are related to its ability to increase acetylcholine levels in the brain. This increase can lead to improved cognitive function, memory, and learning. Additionally, it has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using (2-chlorobenzyl)[4-(dimethylamino)benzyl]amine hydrochloride in lab experiments is its ability to selectively inhibit acetylcholinesterase, without affecting other enzymes. This allows for more precise studies on the role of acetylcholine in cognitive function and memory. However, one limitation is that it may not be suitable for all types of experiments, as its effects are specific to acetylcholine-related pathways.

Future Directions

There are several future directions for research involving (2-chlorobenzyl)[4-(dimethylamino)benzyl]amine hydrochloride. One area of interest is its potential use in the treatment of Alzheimer's disease, as the increase in acetylcholine levels may improve cognitive function in patients. Additionally, it may have applications in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Further studies are needed to fully understand its potential therapeutic benefits and limitations.

Scientific Research Applications

(2-chlorobenzyl)[4-(dimethylamino)benzyl]amine hydrochloride has been used in various scientific research studies due to its ability to act as an inhibitor of certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can have beneficial effects on memory and cognitive function.

properties

IUPAC Name

4-[[(2-chlorophenyl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2.ClH/c1-19(2)15-9-7-13(8-10-15)11-18-12-14-5-3-4-6-16(14)17;/h3-10,18H,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFLVZBKCCSNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(2-chlorophenyl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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